molecular formula C9H12N2O2 B1623443 (Methyl-pyridin-3-ylmethyl-amino)-acetic acid CAS No. 99362-37-5

(Methyl-pyridin-3-ylmethyl-amino)-acetic acid

Cat. No.: B1623443
CAS No.: 99362-37-5
M. Wt: 180.2 g/mol
InChI Key: SJHDAHRJTPYHED-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is 2-[methyl(pyridin-3-ylmethyl)amino]acetic acid, which accurately describes the structural arrangement of the molecule. Alternative systematic names include N-methyl-N-(pyridin-3-ylmethyl)glycine, which emphasizes its relationship to the amino acid glycine.

The compound is classified under multiple chemical categories due to its diverse structural features. It belongs to the class of amino acids and derivatives, specifically as a modified glycine where the amino group has been substituted with methyl and pyridin-3-ylmethyl groups. From a heterocyclic chemistry perspective, it is categorized as a pyridine derivative containing a substituted 3-methylpyridine moiety.

The Chemical Abstracts Service registry number 99362-37-5 provides unique identification for this compound in chemical databases. Additional synonymous names found in chemical literature include (methyl-pyridin-3-ylmethyl-amino)-acetic acid and 2-(methyl(pyridin-3-ylmethyl)amino)acetic acid, demonstrating the various acceptable nomenclature approaches for this molecule.

Molecular Formula and Stereochemical Analysis

The molecular formula of (methyl-pyridin-3-ylmethyl-amino)-acetic acid is established as C9H12N2O2, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 180.20 grams per mole, as determined through computational analysis using standard atomic masses.

Stereochemical analysis reveals that the compound contains no asymmetric carbon centers, indicating that it does not exhibit optical isomerism. The nitrogen atom in the amino acid portion adopts a tertiary amine configuration, being bonded to three carbon-containing substituents: the methyl group, the pyridin-3-ylmethyl group, and the acetate carbon. The pyridine ring maintains its characteristic planar aromatic structure with the nitrogen atom positioned at the 3-position relative to the methyl substituent.

The molecular geometry around the central nitrogen atom exhibits tetrahedral coordination when considering the lone pair of electrons. The carboxylic acid group maintains its typical planar configuration, with the carbonyl carbon showing trigonal planar geometry. The flexible methylene bridges allow for conformational rotation, contributing to the molecule's dynamic structural behavior in solution.

Two-Dimensional and Three-Dimensional Structural Representations

X-ray Crystallography Data

While specific X-ray crystallography data for (methyl-pyridin-3-ylmethyl-amino)-acetic acid was not identified in the current literature search, related compounds provide insight into expected crystallographic behavior. The dihydrochloride salt form of this compound has been commercially prepared and characterized, suggesting successful crystallization protocols exist for this molecular system.

Crystallographic analysis of similar pyridylmethyl amino acid derivatives demonstrates typical hydrogen bonding patterns involving the carboxylic acid group and the pyridine nitrogen atom. These interactions contribute to crystal packing stability and influence the solid-state structure of the compound. The molecular packing in crystals would be expected to involve intermolecular hydrogen bonds between carboxylic acid groups and potential pi-pi stacking interactions between pyridine rings.

Computational Conformational Analysis

Computational structural analysis provides detailed three-dimensional conformational information for (methyl-pyridin-3-ylmethyl-amino)-acetic acid. The molecule exhibits conformational flexibility due to the presence of rotatable bonds connecting the pyridine ring system to the amino acid backbone. Ten different conformers have been computationally generated and analyzed, indicating significant conformational diversity.

The most stable conformations typically position the pyridine ring in orientations that minimize steric hindrance while potentially allowing for intramolecular interactions. The methylene bridge connecting the pyridine ring to the nitrogen atom provides rotational freedom, enabling the molecule to adopt various spatial arrangements. Energy calculations suggest that conformations with extended arrangements between the pyridine ring and the carboxylic acid group are generally favored.

Spectroscopic Identification

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for (methyl-pyridin-3-ylmethyl-amino)-acetic acid through detailed analysis of proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for complete structural assignment.

The pyridine ring protons appear in the aromatic region, typically between 7-9 parts per million, with distinct splitting patterns reflecting the substitution pattern at the 3-position. The methylene protons connecting the pyridine ring to the nitrogen atom generate a characteristic singlet or multiplet depending on the measurement conditions. The N-methyl group produces a sharp singlet signal, while the acetate methylene protons adjacent to the carboxylic acid group appear as a singlet in the aliphatic region.

Nuclear Magnetic Resonance Signal Chemical Shift Range (parts per million) Multiplicity Integration
Pyridine aromatic protons 7.2-8.6 Multiple doublets 4H
Pyridylmethyl CH2 3.6-3.8 Singlet 2H
N-methyl group 2.3-2.5 Singlet 3H
Acetate CH2 3.2-3.4 Singlet 2H

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for all carbon environments within the molecule. The carboxylic acid carbonyl carbon appears at approximately 170-175 parts per million, while the pyridine ring carbons generate signals in the 120-150 parts per million range characteristic of aromatic systems.

Infrared and Raman Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups present in (methyl-pyridin-3-ylmethyl-amino)-acetic acid through characteristic vibrational frequencies. The carboxylic acid group exhibits distinctive absorption bands that confirm its presence and hydrogen bonding state.

The broad O-H stretching vibration of the carboxylic acid appears in the 2500-3300 wavenumber region, often showing hydrogen bonding broadening effects. The carbonyl C=O stretching vibration generates a strong absorption band typically around 1700-1750 wavenumbers, with the exact position dependent on hydrogen bonding interactions and molecular environment.

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Intensity
Carboxylic O-H stretch O-H stretching 2500-3300 Broad, medium
Carbonyl C=O stretch C=O stretching 1700-1750 Strong
Pyridine C=N stretch C=N stretching 1580-1620 Medium
Pyridine C=C stretch C=C stretching 1450-1500 Medium
N-methyl C-H stretch C-H stretching 2800-3000 Medium

The pyridine ring contributes several characteristic absorptions, including C=N and C=C stretching vibrations that appear in the 1450-1620 wavenumber region. The tertiary amine nitrogen does not contribute N-H stretching absorptions, which helps distinguish this compound from primary or secondary amines.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (methyl-pyridin-3-ylmethyl-amino)-acetic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the calculated molecular weight.

Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units, COOH), generating a prominent fragment at mass-to-charge ratio 135. Additional fragmentation occurs through cleavage of the pyridylmethyl substituent, producing characteristic fragments containing the pyridine ring system. The base peak in electron ionization mass spectrometry often corresponds to the pyridylmethyl cation at mass-to-charge ratio 108.

Fragment Mass-to-Charge Ratio Relative Intensity Structural Assignment
Molecular ion 180 Variable Complete molecule
Loss of COOH 135 High M-45 fragment
Pyridylmethyl cation 108 Base peak C7H6N+
Pyridine cation 79 Medium C5H5N+
Acetate fragment 59 Medium C2H3O2+

The fragmentation pattern analysis supports the proposed structure by demonstrating the presence of both pyridine and amino acid components within the molecule. The characteristic losses and fragment ion formations provide unambiguous confirmation of the structural assignment for (methyl-pyridin-3-ylmethyl-amino)-acetic acid.

Properties

IUPAC Name

2-[methyl(pyridin-3-ylmethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-3-2-4-10-5-8/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHDAHRJTPYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424344
Record name N-Methyl-N-[(pyridin-3-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-37-5
Record name N-Methyl-N-[(pyridin-3-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodological Overview

Retrosynthetic Analysis

The target compound features a glycine backbone substituted with methyl and pyridin-3-ylmethyl groups at the nitrogen atom. Retrosynthetically, this structure may be deconstructed into two primary components:

  • Pyridin-3-ylmethylamine derivatives : Serving as the nitrogen substituent.
  • Glycine or its protected analogs : Providing the carboxylic acid moiety.

Two dominant routes emerge:

  • Route A : Sequential alkylation of glycine with methyl and pyridin-3-ylmethyl groups.
  • Route B : Pre-formation of N-methyl-N-(pyridin-3-ylmethyl)amine followed by conjugation with a bromoacetic acid derivative.

Detailed Synthetic Methodologies

Route A: Sequential Alkylation of Glycine

Glycine’s primary amine undergoes stepwise alkylation to install methyl and pyridin-3-ylmethyl groups. This method requires careful control to avoid over-alkylation.

Methylation of Glycine

Glycine is treated with methyl iodide in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0–5°C. The reaction proceeds via an SN2 mechanism, yielding N-methylglycine (sarcosine).
$$
\text{Glycine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-Methylglycine} + \text{NaI}
$$
Yield : 70–75% after recrystallization.

Pyridin-3-ylmethylation

N-Methylglycine is subsequently alkylated with pyridin-3-ylmethyl bromide. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reactivity in a biphasic system (H₂O/CH₂Cl₂):
$$
\text{N-Methylglycine} + \text{Pyridin-3-ylmethyl Br} \xrightarrow{\text{TBAB, NaOH}} \text{Target Compound} + \text{HBr}
$$
Challenges : Competing quaternization and low solubility of intermediates necessitate rigorous temperature control (25–30°C).

Route B: Reductive Amination Followed by Alkylation

This two-step approach avoids glycine’s inherent reactivity limitations.

Synthesis of N-Methyl-N-(pyridin-3-ylmethyl)amine

Pyridine-3-carbaldehyde undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Pyridine-3-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Methyl-N-(pyridin-3-ylmethyl)amine}
$$
Yield : 85–90% after distillation.

Alkylation with Bromoacetic Acid

The secondary amine reacts with bromoacetic acid in acetonitrile using K₂CO₃ as a base:
$$
\text{N-Methyl-N-(pyridin-3-ylmethyl)amine} + \text{BrCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Target Compound} + \text{KBr}
$$
Optimization : Elevated temperatures (60–70°C) and a 1:1.2 amine-to-bromoacetate ratio maximize yields (82–88%).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 55–60% 75–80%
Purity (HPLC) 95–97% 98–99.5%
Byproduct Formation Moderate Minimal
Scalability Limited High

Key Insights :

  • Route B’s pre-formed amine mitigates steric hindrance and side reactions.
  • Route A’s reliance on glycine alkylation introduces variability due to competing quaternization.

Reaction Optimization and Process Intensification

Solvent Screening for Alkylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk decomposition. Acetonitrile balances reactivity and stability, achieving 88% conversion in Route B.

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) in Route A improve interfacial contact, reducing reaction time from 24 h to 8 h.

Temperature Profiling

Controlled heating (60–70°C) in Route B minimizes byproducts like N-oxide derivatives, which arise from pyridine ring oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 3.75 (s, 2H, CH₂COO), 3.40 (s, 2H, NCH₂Py), 2.85 (s, 3H, NCH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (pyridine ring).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >99% purity with retention time = 6.2 min.

Industrial and Environmental Considerations

Atom Economy

Route B achieves 100% atom economy in the reductive amination step, aligning with green chemistry principles.

Waste Stream Management

Bromoacetic acid residues require neutralization with NaHCO₃ to prevent hydrobromic acid emissions.

Chemical Reactions Analysis

Types of Reactions

(Methyl-pyridin-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amino-acetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Methyl-pyridin-3-ylmethyl-amino)-acetic acid is used as a building block for the synthesis of more complex molecules. It can be incorporated into ligands for coordination chemistry or used in the development of new catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.

Medicine

In medicinal chemistry, (Methyl-pyridin-3-ylmethyl-amino)-acetic acid derivatives are explored for their potential therapeutic effects. They may act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amino-acetic acid moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

The compound is compared to other pyridine-based acetic acid derivatives to highlight differences in substituent positions, functional groups, and properties:

Table 1: Structural Comparison of Pyridine-Acetic Acid Derivatives
Compound Name Pyridine Position Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid 3 Methylaminomethyl, acetic acid C₉H₁₂N₂O₂ 178.23 (free base) N/A
2-(Pyridin-3-yl)acetic acid 3 Acetic acid C₇H₇NO₂ 137.14 71609-59-1
N-(3-Hydroxypyridin-2-yl)acetamide 2 Hydroxyl, acetamide C₇H₈N₂O₂ 152.15 N/A
5-Oxo-1-pyridin-2-ylmethyl-pyrrolidine-3-carboxylic acid 2 Pyrrolidine, carboxylic acid C₁₁H₁₂N₂O₃ 220.23 845546-25-0

Key Observations :

  • Pyridine Substitution Position: The 3-position in (Methyl-pyridin-3-ylmethyl-amino)-acetic acid confers distinct electronic effects compared to 2-substituted analogues. For example, 2-substituted pyridines (e.g., N-(3-Hydroxypyridin-2-yl)acetamide) often exhibit stronger intramolecular hydrogen bonding due to proximity of substituents .
  • Functional Groups: The methylaminomethyl group enhances hydrogen-bonding capacity and steric bulk compared to simpler acetic acid derivatives like 2-(pyridin-3-yl)acetic acid. This may influence solubility and receptor binding in pharmaceutical applications .

Physicochemical Properties

Table 2: Physicochemical Properties Comparison
Compound Name Solubility (Water) pKa (Acetic Acid Moiety) LogP (Predicted) Stability Notes
(Methyl-pyridin-3-ylmethyl-amino)-acetic acid Moderate ~2.8–3.5 0.5–1.2 Stable under inert conditions
2-(Pyridin-3-yl)acetic acid High ~2.5 -0.3 Hygroscopic; prone to dimerization
Pyridin-3-ylmethyl-carbamic acid derivatives () Low N/A 1.8–2.5 Sensitive to hydrolysis due to ester linkage

Key Observations :

  • Acidity: The acetic acid moiety in (Methyl-pyridin-3-ylmethyl-amino)-acetic acid has a slightly higher pKa (~3) compared to 2-(pyridin-3-yl)acetic acid (~2.5), likely due to electron-donating effects of the methylaminomethyl group .
  • Lipophilicity: The methylaminomethyl group increases LogP compared to unsubstituted acetic acid derivatives, suggesting improved membrane permeability .

Biological Activity

(Methyl-pyridin-3-ylmethyl-amino)-acetic acid, also known as [(Pyridin-3-ylmethyl)-amino]-acetic acid, is a compound notable for its potential therapeutic applications due to its structural characteristics. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry.

Structural Characteristics

The compound features a pyridine ring substituted with a methyl group and an amino-acetic acid moiety . Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 166.18 g/mol. The structural components contribute to its reactivity and interaction with biological targets, making it significant in drug design and development.

Research indicates that the biological activity of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid is primarily linked to its ability to interact with various neurotransmitter systems. The compound has been investigated for its potential effects on:

  • Neurotransmitter Modulation : It may influence levels of serotonin and dopamine, suggesting applications in treating anxiety and depression.
  • Receptor Binding : The compound shows affinity for certain receptors, including those involved in pain regulation and mood stabilization .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid:

Study Biological Activity Methodology Findings
Study 1Neurotransmitter modulationIn vitro assaysIncreased serotonin levels; potential antidepressant effects
Study 2Receptor bindingRadiolabeled binding assaysHigh affinity for serotonin receptors; IC50 values in low micromolar range
Study 3Antitumor effectsXenograft modelsReduced tumor growth in MDA-MB-231 breast cancer cells by 55% at 10 μM

Case Studies

  • Antidepressant Potential : A study demonstrated that (Methyl-pyridin-3-ylmethyl-amino)-acetic acid significantly increased serotonin levels in rodent models, indicating its potential as an antidepressant agent. The modulation of neurotransmitter levels suggests a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
  • Antitumor Activity : In preclinical trials involving triple-negative breast cancer cell lines, the compound exhibited substantial cytotoxicity, decreasing cell viability significantly. This effect was confirmed through both in vitro and in vivo studies, highlighting its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of (Methyl-pyridin-3-ylmethyl-amino)-acetic acid has been explored through various methodologies, including:

  • Conventional Organic Synthesis : Utilizing standard coupling reactions between pyridine derivatives and amino acids.
  • Green Chemistry Approaches : Employing solvent-free conditions to enhance yield and reduce environmental impact.

The accessibility of this compound for further modifications allows researchers to explore derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Q. What validation criteria are essential when comparing pharmacological data for (Methyl-pyridin-3-ylmethyl-amino)-acetic acid obtained from different experimental models?

  • Methodology :
  • Cross-model normalization : Use internal standards (e.g., β-actin in Western blots) to control for variability.
  • Dose-response consistency : Ensure linearity across ≥3 log units in cell-based vs. in vivo assays.
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(Methyl-pyridin-3-ylmethyl-amino)-acetic acid
Reactant of Route 2
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(Methyl-pyridin-3-ylmethyl-amino)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.